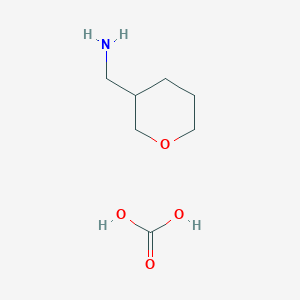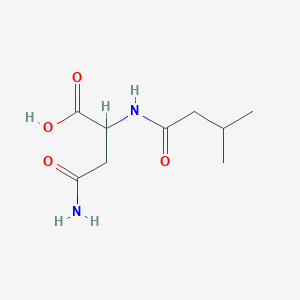
2-Pyridinecarbonitrile, 4-bromo-6-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-pyridinecarbonitrile is a halogenated heterocycle . Its empirical formula is C6H3BrN2 and it has a molecular weight of 183.01 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-pyridinecarbonitrile consists of a pyridine ring with a bromine atom attached at the 6th position and a nitrile group at the 2nd position .Physical And Chemical Properties Analysis
6-Bromo-2-pyridinecarbonitrile is a solid with a melting point of 100-104 °C . It has a molecular weight of 183.01 .Scientific Research Applications
Synthesis of Complex Chemical Structures
2-Pyridinecarbonitrile derivatives have been pivotal in synthesizing complex chemical skeletons, such as the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics like GE 2270 A. This synthesis demonstrates the utility of 2-Pyridinecarbonitrile derivatives in constructing pharmacologically significant compounds (Okumura et al., 1998). Additionally, phosphine-catalyzed [4 + 2] annulation processes have employed these derivatives to synthesize highly functionalized tetrahydropyridines, showcasing their versatility in organic synthesis (Zhu et al., 2003).
Antimicrobial Activity Studies
Research on 4-Pyrrolidin-3-cyanopyridine derivatives, obtained from 2-Pyridinecarbonitrile, demonstrated significant antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics (Bogdanowicz et al., 2013).
Materials Science and Corrosion Inhibition
In the field of materials science, 2-Pyridinecarbonitrile derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research suggests potential industrial applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Yıldız et al., 2014).
Catalytic Applications
The catalytic function of metal chelates in the hydration of 2-Pyridinecarbonitrile has been explored, revealing the transformation into 2-pyridinecarboxamide under the influence of transition metal complexes. This study highlights the catalytic potential of 2-Pyridinecarbonitrile in chemical reactions, opening avenues for further research in catalysis (Watanabe et al., 1973).
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-ethylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-7-3-6(9)4-8(5-10)11-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAMWZZIVNHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2847776.png)

![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)

![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)

![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)


![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)